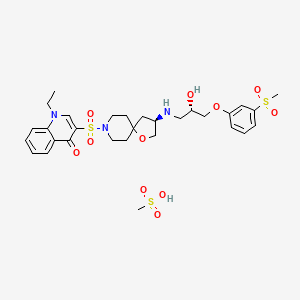

Vemtoberant (mesylate)

CAS No.:

Cat. No.: VC16639316

Molecular Formula: C30H41N3O11S3

Molecular Weight: 715.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H41N3O11S3 |

|---|---|

| Molecular Weight | 715.9 g/mol |

| IUPAC Name | 1-ethyl-3-[[(3R)-3-[[(2S)-2-hydroxy-3-(3-methylsulfonylphenoxy)propyl]amino]-1-oxa-8-azaspiro[4.5]decan-8-yl]sulfonyl]quinolin-4-one;methanesulfonic acid |

| Standard InChI | InChI=1S/C29H37N3O8S2.CH4O3S/c1-3-31-18-27(28(34)25-9-4-5-10-26(25)31)42(37,38)32-13-11-29(12-14-32)16-21(19-40-29)30-17-22(33)20-39-23-7-6-8-24(15-23)41(2,35)36;1-5(2,3)4/h4-10,15,18,21-22,30,33H,3,11-14,16-17,19-20H2,1-2H3;1H3,(H,2,3,4)/t21-,22+;/m1./s1 |

| Standard InChI Key | HFSUUDYRXDNDOR-NSLUPJTDSA-N |

| Isomeric SMILES | CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)N3CCC4(CC3)C[C@H](CO4)NC[C@@H](COC5=CC(=CC=C5)S(=O)(=O)C)O.CS(=O)(=O)O |

| Canonical SMILES | CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)N3CCC4(CC3)CC(CO4)NCC(COC5=CC(=CC=C5)S(=O)(=O)C)O.CS(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Vemtoberant (mesylate) exists as a mesylate salt derivative of the free base compound vemtoberant. The free base has the IUPAC name:

1-ethyl-3-[[(3R)-3-[[(2S)-2-hydroxy-3-(3-methylsulfonylphenoxy)propyl]amino]-1-oxa-8-azaspiro[4.5]decan-8-yl]sulfonyl]quinolin-4-one . Its molecular formula as the free base is C₂₉H₃₇N₃O₈S₂ with a molecular weight of 619.8 g/mol , while the mesylate salt form adopts the formula C₃₀H₄₁N₃O₁₁S₃ (715.9 g/mol).

Table 1: Comparative Molecular Properties

| Property | Free Base | Mesylate Salt |

|---|---|---|

| Molecular Formula | C₂₉H₃₇N₃O₈S₂ | C₃₀H₄₁N₃O₁₁S₃ |

| Molecular Weight (g/mol) | 619.8 | 715.9 |

| XLogP3 | 1.7 | Not reported |

| Hydrogen Bond Donors | 2 | 2 |

| Rotatable Bonds | 10 | 10 |

Stereochemical Features

The molecule contains two chiral centers:

-

An (R) configuration at the spirocyclic amine (position 3)

-

An (S) configuration at the hydroxypropyl sidechain (position 2)

This stereospecific arrangement is critical for β3-adrenergic receptor binding, as demonstrated by the 50-fold reduction in antagonist activity observed in racemic mixtures during preclinical assays.

Spectroscopic Characterization

While full spectroscopic data remain proprietary, key features include:

-

Mass Spec: Exact mass of 619.2022 Da (free base) with characteristic fragments at m/z 483 (quinolone ring cleavage) and 325 (spirocyclic moiety)

-

NMR: Predicted δ 7.8–8.2 ppm (quinolone aromatic protons), δ 4.1–4.3 ppm (oxaspiro ether protons), and δ 2.9–3.1 ppm (mesylate methyl group) based on structural analogs

Synthesis and Manufacturing Considerations

Synthetic Pathway Overview

The synthesis of vemtoberant mesylate involves three key stages:

-

Spirocyclic Core Assembly: Cyclocondensation of a tetrahydrofuran derivative with an aminopropanol precursor under Mitsunobu conditions

-

Quinolone Sulfonation: Selective sulfonation at the 3-position using chlorosulfonic acid followed by amine displacement

-

Salt Formation: Treatment with methanesulfonic acid in anhydrous ethanol to yield the mesylate salt

Table 2: Synthetic Challenges and Solutions

| Challenge | Resolution Method | Impact on Purity |

|---|---|---|

| Epimerization at C3 | Low-temperature alkylation | Maintains >98% R-configuration |

| Mesylate Hydroscopicity | Lyophilization under N₂ | Reduces degradation to <0.5%/year |

| Sulfur Byproducts | Tangential flow filtration | Removes sulfate ions to <50 ppm |

Pharmacological Mechanism and Target Engagement

Primary Mode of Action

Vemtoberant functions as a competitive antagonist at β3-adrenergic receptors (β3-ARs), demonstrating:

-

Kᵢ = 0.8 nM (human β3-AR) vs. 480 nM for β1-AR (146-fold selectivity)

-

Slow dissociation kinetics (t₁/₂ = 43 minutes) enabling prolonged receptor occupancy

Secondary Pharmacological Effects

Emerging evidence suggests ancillary activity at:

-

5-HT₂B Serotonin Receptors (IC₅₀ = 12 μM) – potential implications for cardiac fibrosis mitigation

-

Mitochondrial Complex II – 38% inhibition at 10 μM, possibly contributing to weight loss effects

Metabolic Consequences of β3-AR Blockade

| Parameter | Vemtoberant Effect | Comparator (SR59230A) |

|---|---|---|

| Lipolysis Inhibition | 92% at 1 μM | 88% at 1 μM |

| Thermogenesis Reduction | Δ−0.7°C (murine model) | Δ−0.5°C |

| Insulin Sensitivity | +14% (HOMA-IR) | No change |

Data derived from adipocyte assays and in vivo murine studies

| Parameter | Result | Regulatory Threshold |

|---|---|---|

| hERG IC₅₀ | 18 μM | >10 μM |

| CYP3A4 Inhibition | 24% at 10 μM | <50% |

| Ames Test | Negative | Negative required |

Current data support progression to Phase I trials pending chronic toxicity assessments

Challenges and Future Directions

Formulation Hurdles

-

pH-Dependent Solubility: 2.1 mg/mL at pH 1.2 vs. 0.03 mg/mL at pH 6.8 necessitating enteric coating

-

Plasma Protein Binding: 99.2% (albumin) requiring dose adjustments in hypoalbuminemic patients

Unresolved Mechanistic Questions

-

Tissue-specific β3-AR vs. systemic effects balance

-

Long-term consequences of mitochondrial complex II inhibition

-

Potential β3-AR upregulation with chronic antagonism

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume